molecular formula C8H12O3 B6266115 ethyl 3-methyl-4-oxopent-2-enoate CAS No. 107368-27-4

ethyl 3-methyl-4-oxopent-2-enoate

Cat. No.: B6266115
CAS No.: 107368-27-4
M. Wt: 156.2
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Description

Ethyl 3-methyl-4-oxopent-2-enoate (CAS 13979-23-2) is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is classified as an α,β-unsaturated γ-ketoester, a class of compounds that has been identified as a valuable building block in organic synthesis . Related α,β-unsaturated γ-ketoesters have been shown to undergo fascinating acid-promoted cascade reactions, including diastereoselective dimerization and intramolecular lactonization, to form complex molecular architectures such as fused pyrano-ketal-lactones . These structures are core motifs found in various bioactive natural products . As a versatile synthetic intermediate, its inherent enone functionality makes it a potential substrate for cycloadditions and Michael addition reactions, which are fundamental for constructing complex molecules in medicinal and synthetic chemistry . This product is intended for research purposes and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

107368-27-4

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation is a cornerstone method for synthesizing α,β-unsaturated carbonyl compounds. For ethyl 3-methyl-4-oxopent-2-enoate, this involves the base-catalyzed aldol condensation of ethyl acetoacetate with a suitable aldehyde, followed by dehydration. The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent β-hydroxy ketone intermediate dehydration.

Optimization Studies

  • Catalyst Selection : Sodium hydroxide (10 mol%) in ethanol achieves 75% yield under reflux, while weaker bases like potassium carbonate require prolonged reaction times (24–48 hours) and yield <60%.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate enolate formation but increase side products, whereas ethanol balances reactivity and selectivity.

  • Temperature Control : Reflux conditions (78°C) optimize dehydration, while temperatures >100°C promote decarboxylation.

Table 1: Claisen-Schmidt Condensation Parameters

CatalystSolventTemperature (°C)Yield (%)Reaction Time (h)
NaOHEtOH787512
K2CO3DMF1205824
NaOMeTHF656818

Horner-Emmons-Wittig Reaction

Reaction Design and Stereoselectivity

The Horner-Emmons-Wittig (HEW) reaction provides superior control over double-bond geometry compared to traditional Wittig methods. Using trimethyl phosphonoacetate and sodium methoxide, the HEW reagent reacts with 3-methyl-4-oxopentanal to form this compound with >90% E-selectivity.

Key Advantages

  • Phosphonate Stability : The HEW reagent resists hydrolysis, enabling storage and use in moist environments.

  • Byproduct Solubility : Phosphonate oxides are water-soluble, simplifying purification.

Table 2: HEW Reaction Outcomes

BaseSolventE:Z RatioYield (%)
NaOMeTHF95:582
LiHMDSDCM97:379
KOtBuEt2O93:785

Mechanistic Insights

The reaction proceeds through a four-membered oxaphosphetane intermediate, with stereochemistry dictated by the trans arrangement of substituents during cyclization. Bulky bases (e.g., LiHMDS) enhance E-selectivity by favoring less sterically hindered transition states.

Oxidation of Diol Precursors

Dess-Martin Periodinane Oxidation

Methyl vinyl glycolate (MVG) undergoes oxidation with Dess-Martin periodinane (DMP) in dichloromethane to yield methyl 2-oxobut-3-enoate, a protocol adaptable to this compound synthesis.

Protocol Details

  • Stoichiometry : A 1.1:1 DMP:substrate ratio prevents overoxidation.

  • Workup : Sequential washes with sodium carbonate remove acidic byproducts, achieving 85% isolated yield.

Table 3: Oxidation Methods Comparison

Oxidizing AgentSubstrateYield (%)Purity (%)
DMPMVG derivative8598
PCCAllylic alcohol7290
SwernDiol6888

Stability Considerations

The product dimerizes via a hetero-Diels-Alder mechanism at room temperature, necessitating storage at −18°C for long-term stability.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Claisen-Schmidt : Ideal for bulk synthesis (multi-gram scale) but limited by moderate yields.

  • HEW Reaction : High stereoselectivity suits pharmaceutical applications but requires anhydrous conditions.

  • Oxidation : Efficient for lab-scale production but hampered by costly reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Ethyl 3-methyl-4-oxopent-2-enoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of bioactive molecules and as a precursor in the preparation of enzyme inhibitors.

    Medicine: It is used in the synthesis of therapeutic drugs and natural products.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxopent-2-enoate involves its ability to undergo various chemical reactions, making it a versatile intermediate. Its molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it can act as a precursor to bioactive molecules that interact with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of ethyl 3-methyl-4-oxopent-2-enoate are critical in differentiating it from analogous γ-ketoesters and cyclic enones. Below is a detailed analysis:

Structural Analogues and Reactivity

a) Ethyl 4-Oxopent-2-Enoate (Unsubstituted Analog)
  • Structural Difference : Lacks the 3-methyl substituent present in the target compound.
  • However, the methyl group in this compound may stabilize transition states via hyperconjugation, favoring specific regioisomers during cyclodimerization .
  • Product Profile: Unsubstituted γ-ketoesters typically form simpler pyran or furanone derivatives, whereas the methyl substituent in this compound directs the formation of a fused bicyclic pyran (e.g., 5-ethoxy-4,5-dimethylfuran-2(5H)-one) .
b) 3-Ethyl-4-Methoxy-2-Oxo-Cyclopent-3-Enyl Acetate
  • Structural Difference: Features a cyclopentenone core with methoxy and acetate substituents, contrasting with the acyclic ester-ketone system of the target compound .
  • Reactivity: Cyclopentenones undergo ring-opening or functionalization reactions (e.g., enzymatic kinetic resolution), whereas this compound participates in cyclodimerization due to its linear conjugated system .

Functional Group Influence on Reactivity

  • Ester Group : Enhances solubility in organic solvents (e.g., dichloromethane, toluene) and directs nucleophilic attacks at the β-position .
  • α,β-Unsaturation : Facilitates conjugate additions and cyclizations, distinguishing it from saturated γ-ketoesters, which require harsher conditions for reactivity.
  • Methyl Substituent: Steric and electronic effects alter reaction pathways. For example, the methyl group in this compound prevents uncontrolled oligomerization, favoring dimerization .

Analytical and Computational Methods for Comparison

  • Structural Validation: Techniques like NMR and X-ray crystallography (using programs such as SHELXL and ORTEP-3 ) confirm the stereochemistry and purity of this compound and its analogs.
  • Similarity Assessment: Computational methods (e.g., Tanimoto coefficients) quantify structural similarity, which correlates with shared reactivity profiles . This compound shows higher similarity to other α,β-unsaturated γ-ketoesters than to cyclic enones.

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 3-methyl-4-oxopent-2-enoate via Claisen condensation?

  • Methodological Answer : A factorial design approach can screen critical variables (e.g., temperature, catalyst concentration, molar ratios of reactants). For example, a 2³ factorial design tests high/low levels of each factor to identify interactions. Post-screening, sequential simplex optimization refines conditions for maximum yield . Kinetic studies using HPLC or GC-MS should monitor reaction progress to validate reproducibility .

Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?

  • Methodological Answer :
  • IR Spectroscopy : The conjugated α,β-unsaturated ester shows C=O stretching at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (enone), differing from non-conjugated analogs .
  • ¹³C NMR : The carbonyl carbon (C4) resonates at ~200 ppm, while the ester carbonyl appears at ~165 ppm. Compare with ethyl 3-oxobutanoate (C=O at ~210 ppm) to confirm structural uniqueness .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Use fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm with GC-MS .

Advanced Research Questions

Q. How can contradictions in kinetic data for the nucleophilic addition reactions of this compound be resolved?

  • Methodological Answer : Replicate experiments under rigorously controlled conditions (e.g., inert atmosphere, standardized reagent purity). Apply Arrhenius analysis to compare activation energies across studies. If discrepancies persist, use DFT calculations to model transition states and identify steric/electronic influences . Validate with in-situ FTIR to track intermediate formation .

Q. What experimental designs are suitable for studying the compound’s role in multicomponent reactions (e.g., Biginelli or Hantzsch syntheses)?

  • Methodological Answer : Employ a D-optimal design to minimize experimental runs while maximizing data on variables (e.g., solvent polarity, catalyst loading). Response surface methodology (RSM) maps yield trends. For mechanistic insights, use isotopic labeling (e.g., deuterated solvents) and ²H NMR to trace proton transfer pathways .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare frontier molecular orbitals (HOMO/LUMO) of reactants. Solvent effects are modeled using the polarizable continuum model (PCM). Validate predictions with experimental outcomes using substituted dienophiles .

Data Analysis and Interpretation

Q. How to statistically analyze variability in enantiomeric excess (ee) during asymmetric catalysis involving this compound?

  • Methodological Answer : Use ANOVA to assess significance of factors (e.g., chiral ligand, temperature). For small datasets (<30 samples), apply non-parametric tests (e.g., Kruskal-Wallis). Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee, with triplicate runs to calculate standard deviations .

Q. What strategies reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Conduct meta-analysis of published IC₅₀ values, adjusting for assay variability (e.g., cell line differences, incubation time). Use molecular docking (AutoDock Vina) to compare binding poses in target proteins. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Tables for Key Comparisons

Table 1 : Spectral Signatures of this compound vs. Analogs

CompoundIR C=O (cm⁻¹)¹³C NMR (C4, ppm)
This compound1720, 1680200
Ethyl 3-oxobutanoate1740210
Methyl 4-oxopent-2-enoate1715, 1675198

Table 2 : Optimization Results Using Sequential Simplex Method

ExperimentTemperature (°C)Catalyst (mol%)Yield (%)
180562
285668
390775

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